molecular formula C6H11NO2 B13469680 4,4-Dimethylazetidine-2-carboxylic acid

4,4-Dimethylazetidine-2-carboxylic acid

Cat. No.: B13469680
M. Wt: 129.16 g/mol
InChI Key: NTNXDODATBOCJH-UHFFFAOYSA-N
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Description

4,4-Dimethylazetidine-2-carboxylic acid is a unique organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carboxylic acid functional group and the dimethyl substitution at the 4-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihalide, followed by cyclization to form the azetidine ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

4,4-Dimethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Dimethylazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the azetidine ring can engage in ring-opening reactions under certain conditions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4,4-dimethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-6(2)3-4(7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)

InChI Key

NTNXDODATBOCJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1)C(=O)O)C

Origin of Product

United States

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